molecular formula C18H18N4O4 B2644913 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1251620-61-7

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2644913
CAS No.: 1251620-61-7
M. Wt: 354.366
InChI Key: GVKQWFCSTBZCHK-UHFFFAOYSA-N
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Description

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures The presence of the 1,2,4-oxadiazole ring, pyridine ring, and methoxyphenyl group makes it an interesting subject for various scientific studies

Preparation Methods

The synthesis of 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide involves several steps. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the 1,2,4-oxadiazole ring without the need for protective groups. The reaction scope includes various substituents in the aromatic ring and at the amide nitrogen atom.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include NaOH, DMSO, SDCI, and LiAlH4. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to bind to enzymes like carbonic anhydrase, inhibiting their activity . This inhibition occurs through the anchoring of the oxadiazole ring to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity.

Comparison with Similar Compounds

Similar compounds to 2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide include other oxadiazole derivatives such as:

These compounds share the oxadiazole ring but differ in their specific substituents and pharmacological applications. The uniqueness of this compound lies in its combination of the oxadiazole and pyridine rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-3-15-20-18(26-21-15)12-4-9-17(24)22(10-12)11-16(23)19-13-5-7-14(25-2)8-6-13/h4-10H,3,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKQWFCSTBZCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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